ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate
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Overview
Description
Ethyl 4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxo-2-butenoate is an organic compound with the molecular formula C13H20N2O4 It is known for its unique structure, which includes a hydrazino group attached to a cyclohexylcarbonyl moiety and an oxo-butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxo-2-butenoate typically involves the reaction of ethyl acetoacetate with cyclohexyl isocyanate in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Ethyl acetoacetate reacts with cyclohexyl isocyanate to form an intermediate.
Step 2: The intermediate undergoes hydrazinolysis with a hydrazine derivative to yield ethyl 4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxo-2-butenoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxo-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazino group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
Ethyl 4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxo-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxo-2-butenoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(cyclohexylcarbonyl)hydrazinoacetate
- Ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobut-2-enoate
Uniqueness
Ethyl 4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxo-2-butenoate stands out due to its specific hydrazino and oxo-butenoate functional groups, which confer unique reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in synthetic applications.
Properties
Molecular Formula |
C13H20N2O4 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl (E)-4-[2-(cyclohexanecarbonyl)hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H20N2O4/c1-2-19-12(17)9-8-11(16)14-15-13(18)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,16)(H,15,18)/b9-8+ |
InChI Key |
FGMZTTQEFQHZHO-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)C1CCCCC1 |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1CCCCC1 |
Origin of Product |
United States |
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